1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of Indazole-3-carboxylic Acid: The starting material, indazole, undergoes a carboxylation reaction to form indazole-3-carboxylic acid.
Formation of Indazole-3-carbonyl Chloride: Indazole-3-carboxylic acid is then converted to indazole-3-carbonyl chloride using thionyl chloride or oxalyl chloride.
Coupling with Piperidine Derivative: The indazole-3-carbonyl chloride is reacted with N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxamide: A simpler derivative with similar biological activities.
N-(4-Methoxyphenyl)ethylpiperidine-4-carboxamide: Another derivative with potential therapeutic applications.
Uniqueness
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-18-8-6-16(7-9-18)10-13-24-22(28)17-11-14-27(15-12-17)23(29)21-19-4-2-3-5-20(19)25-26-21/h2-9,17H,10-15H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJXKOIIBNRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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